
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and an oxygen atom, forming a lambda5-phosphane structure. Its distinct arrangement of atoms contributes to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide or a similar oxidizing agent to introduce the oxygen atom into the phosphine compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in modified derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component of novel pharmaceuticals.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance and durability.
Wirkmechanismus
The mechanism of action of Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane, this compound lacks the oxygen atom but shares similar structural features.
Tris(2,3,5,6-tetramethylphenyl)borane: A boron analog with similar phenyl groups, used in different chemical contexts.
2,3,5,6-Tetramethylphenyl derivatives: Various compounds featuring the 2,3,5,6-tetramethylphenyl group, each with unique properties and applications.
Uniqueness
This compound stands out due to its lambda5-phosphane structure, which imparts distinct reactivity and versatility. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
54948-03-7 |
|---|---|
Molekularformel |
C30H39OP |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
3-bis(2,3,5,6-tetramethylphenyl)phosphoryl-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C30H39OP/c1-16-13-17(2)23(8)28(22(16)7)32(31,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
InChI-Schlüssel |
BOMQDGQTLIRIMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)P(=O)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


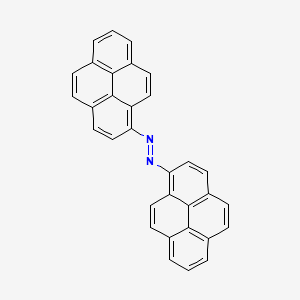


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
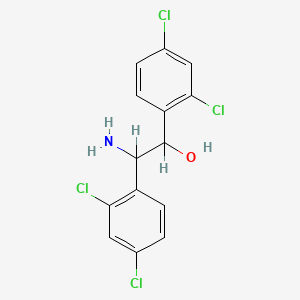
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
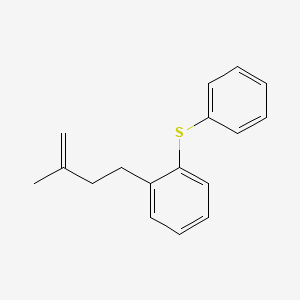

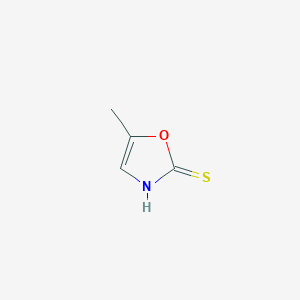
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
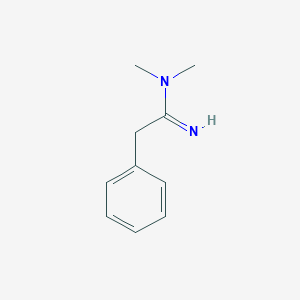
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
